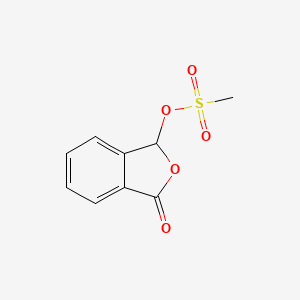![molecular formula C14H20 B14407327 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-37-9](/img/structure/B14407327.png)
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyldispiro[225~6~2~3~]trideca-4,12-diene is a complex organic compound characterized by its unique dispiro structure, which includes two spirocyclic systems connected through a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the spirocyclic systems through cyclization reactions. These reactions often require specific catalysts and conditions to ensure the correct formation of the spiro centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to achieve high yields and purity. The exact methods can vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or alcohols, while reduction may yield alkanes or alkenes.
Applications De Recherche Scientifique
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene: Another conjugated diene with applications in rubber production.
Chloroprene: A chlorinated diene used in the production of synthetic rubber.
Uniqueness
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene is unique due to its dispiro structure, which imparts specific chemical and physical properties not found in simpler dienes. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
87482-37-9 |
|---|---|
Formule moléculaire |
C14H20 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
2-methyldispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C14H20/c1-12-11-14(12)9-7-13(8-10-14)5-3-2-4-6-13/h7-10,12H,2-6,11H2,1H3 |
Clé InChI |
HSLJWGCOGISDRD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC12C=CC3(CCCCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


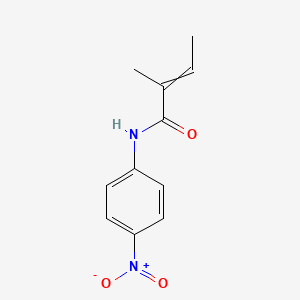
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
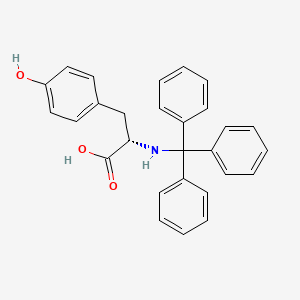
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
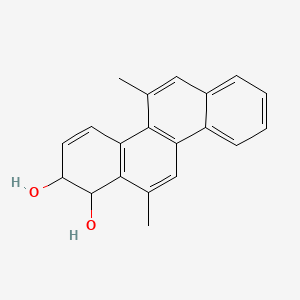
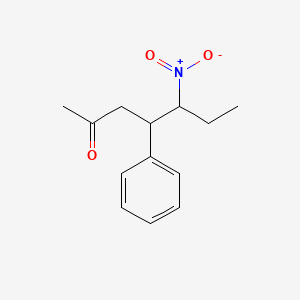
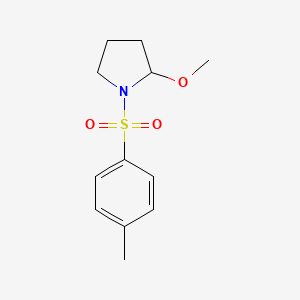
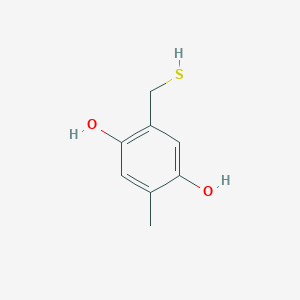
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
